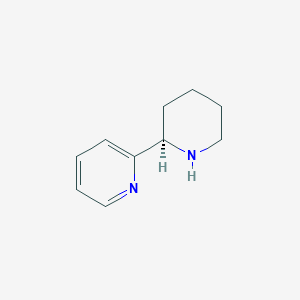
ブロモエタン-2,2,2-d3
概要
説明
Bromoethane-2,2,2-d3: is a deuterated ethyl bromide with the molecular formula CD3CH2Br. It is a colorless liquid with a distinct odor and is used primarily in scientific research and industrial applications. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various analytical and synthetic processes.
科学的研究の応用
Bromoethane-2,2,2-d3 is widely used in scientific research due to its unique properties:
Biology: It is used in the study of metabolic pathways and enzyme mechanisms by tracking the incorporation of deuterium atoms.
Medicine: It is employed in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions: Bromoethane-2,2,2-d3 is typically prepared through a deuteration process involving the reaction of bromoethane with deuterium gas (D2). This thermal reaction is carried out in the presence of a catalyst under controlled conditions to ensure the incorporation of deuterium atoms into the ethyl bromide molecule .
Industrial Production Methods: Industrial production of bromoethane-2,2,2-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified and packaged for distribution .
化学反応の分析
Types of Reactions: Bromoethane-2,2,2-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Acylation Reactions: It can react with acylating agents to form acyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Typically carried out using strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Acylation Reactions: Acyl chlorides or anhydrides are commonly used as acylating agents.
Major Products:
Substitution Reactions: Products include various substituted ethyl derivatives.
Elimination Reactions: Products include alkenes such as ethene.
Acylation Reactions: Products include acylated ethyl derivatives.
作用機序
The mechanism of action of bromoethane-2,2,2-d3 involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The bromine atom in bromoethane-2,2,2-d3 is susceptible to attack by nucleophiles, leading to the formation of substituted products.
Elimination Reactions: The presence of deuterium atoms can influence the reaction kinetics and product distribution in elimination reactions.
Acylation Reactions: The compound can act as a nucleophile in acylation reactions, forming acyl derivatives.
類似化合物との比較
- Bromoethane-1,1-d2
- Bromoethane-2-13C
- Bromoethane-1,1,2,2-d4
- Bromoethane-1-13C
- Bromoethane-13C2
- Bromoethane-d5
- 1-Bromopentane-5,5,5-d3
- 1-Bromopropane-3,3,3-d3
- 1,2-Dibromoethane-d3
Uniqueness: Bromoethane-2,2,2-d3 is unique due to the presence of three deuterium atoms, which significantly alters its physical and chemical properties compared to non-deuterated analogs. This makes it particularly valuable in NMR spectroscopy and other analytical techniques where isotopic labeling is essential .
特性
IUPAC Name |
2-bromo-1,1,1-trideuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480915 | |
| Record name | Bromoethane-2,2,2-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7439-86-3 | |
| Record name | Bromoethane-2,2,2-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7439-86-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

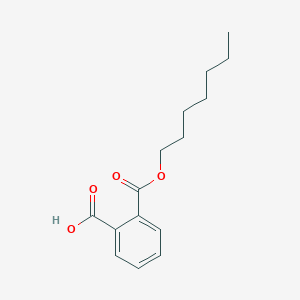
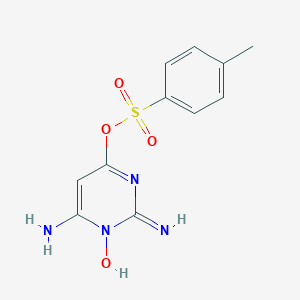
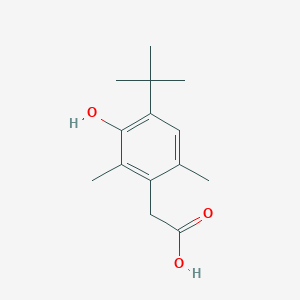


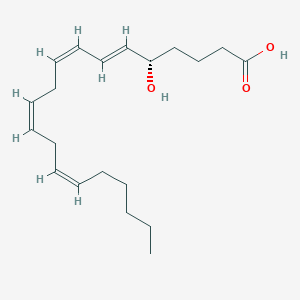
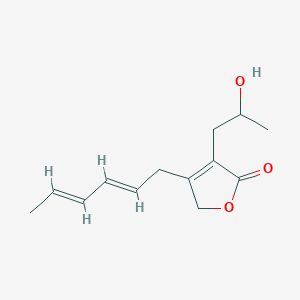

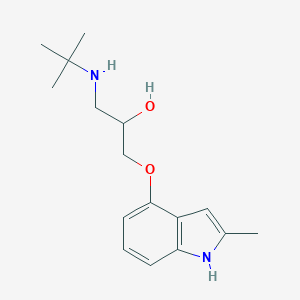
![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)



